molecular formula C11H13F3N2O B2688437 2-[(1-Methylpyrrolidin-3-yl)oxy]-6-(trifluoromethyl)pyridine CAS No. 2202179-42-6

2-[(1-Methylpyrrolidin-3-yl)oxy]-6-(trifluoromethyl)pyridine

Cat. No.: B2688437
CAS No.: 2202179-42-6
M. Wt: 246.233
InChI Key: VWZPWUYBYRPVQH-UHFFFAOYSA-N
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Description

Historical Development of Trifluoromethylpyridine Derivatives

The synthesis of trifluoromethylpyridine (TFMP) derivatives traces its origins to 1947, when researchers first introduced a trifluoromethyl group into a pyridine ring via chlorination and fluorination of picoline. This breakthrough built upon earlier work by Swarts in 1898, who demonstrated the synthesis of benzotrifluoride using antimony trifluoride. The unique physicochemical properties of the trifluoromethyl group—including enhanced lipophilicity, metabolic stability, and electron-withdrawing effects—quickly positioned TFMP derivatives as valuable intermediates in agrochemical and pharmaceutical design.

By the 1980s, industrial-scale production methods for TFMP intermediates, such as 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), were established, enabling cost-effective manufacturing. These advances catalyzed a surge in research activity, with over 20 TFMP-based agrochemicals (e.g., fluazifop-butyl) and five pharmaceuticals receiving regulatory approval by 2021. The evolution of TFMP derivatives reflects a broader trend in chemical innovation, where fluorine incorporation became a strategic tool for optimizing bioactivity and selectivity.

Table 1: Key Milestones in TFMP Derivative Development

Year Development Significance Reference
1947 First synthesis of TFMP Enabled exploration of fluorinated pyridines
1980 Industrial production of 2,3,5-DCTF Scalable synthesis for agrochemicals
1990 Fluazifop-butyl commercialization First TFMP-based herbicide
2010 Pharmaceutical TFMP derivatives approved Expanded applications to human health

Position of 2-[(1-Methylpyrrolidin-3-yl)oxy]-6-(trifluoromethyl)pyridine in Contemporary Medicinal Chemistry

The compound 2-[(1-methylpyrrolidin-3-yl)oxy]-6-(trifluoromethyl)pyridine exemplifies modern strategies in drug design, leveraging both the trifluoromethylpyridine moiety and the pyrrolidine ring. The trifluoromethyl group enhances molecular stability and membrane permeability, while the pyridine ring facilitates hydrogen bonding and π-π stacking interactions with biological targets. Concurrently, the pyrrolidine subunit introduces conformational flexibility, improving solubility and bioavailability—a critical consideration for central nervous system (CNS) therapeutics.

This dual functionality enables precise modulation of pharmacokinetic and pharmacodynamic properties. For instance, the electron-deficient pyridine ring can engage aromatic residues in enzyme active sites, whereas the pyrrolidine’s nitrogen atom may participate in salt bridge formation. Such features make the compound a promising scaffold for targeting G protein-coupled receptors (GPCRs) or kinase enzymes, though specific applications remain under investigation.

Properties

IUPAC Name

2-(1-methylpyrrolidin-3-yl)oxy-6-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O/c1-16-6-5-8(7-16)17-10-4-2-3-9(15-10)11(12,13)14/h2-4,8H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWZPWUYBYRPVQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)OC2=CC=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(1-Methylpyrrolidin-3-yl)oxy]-6-(trifluoromethyl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine derivatives and trifluoromethylating agents.

    Reaction Conditions: The reaction conditions often involve the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Industrial Production: Industrial production methods may involve continuous flow reactors to optimize yield and purity. The process is scaled up from laboratory conditions to meet industrial demands.

Chemical Reactions Analysis

2-[(1-Methylpyrrolidin-3-yl)oxy]-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the trifluoromethyl group.

    Common Reagents and Conditions: Typical reagents include sodium hydride, lithium aluminum hydride, and various halogenating agents. Reaction conditions often involve controlled temperatures and inert atmospheres.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully hydrogenated derivatives.

Scientific Research Applications

Drug Development

2-[(1-Methylpyrrolidin-3-yl)oxy]-6-(trifluoromethyl)pyridine has been investigated for its potential as a pharmacological agent targeting various receptors and enzymes.

  • Case Study : Research indicates that compounds with similar structures exhibit activity as inhibitors of specific protein targets related to cancer progression. For instance, derivatives have shown promise as inhibitors of the enzyme QPCTL (glutaminyl-peptidase C-terminal-like), which is involved in cancer cell proliferation and survival .

Neuropharmacology

The compound's structural features suggest potential applications in neuropharmacology, particularly in modulating neurotransmitter systems.

  • Research Findings : Studies have demonstrated that compounds with a similar pyridine-pyrrolidine framework can influence the activity of neurotransmitter receptors, potentially leading to new treatments for neurological disorders .

Anticancer Properties

The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates. Compounds like 2-[(1-Methylpyrrolidin-3-yl)oxy]-6-(trifluoromethyl)pyridine are being explored for their anticancer properties.

CompoundTargetActivity
2-[(1-Methylpyrrolidin-3-yl)oxy]-6-(trifluoromethyl)pyridineQPCTLInhibition of cancer cell growth
Similar DerivativesVarious kinasesAntitumor activity

Antimicrobial Activity

Emerging research suggests that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.

Synthesis and Characterization

The synthesis of 2-[(1-Methylpyrrolidin-3-yl)oxy]-6-(trifluoromethyl)pyridine typically involves multi-step organic reactions that include:

  • Formation of the pyridine core.
  • Introduction of the trifluoromethyl group.
  • Coupling with the pyrrolidine moiety.

Mechanism of Action

The mechanism of action of 2-[(1-Methylpyrrolidin-3-yl)oxy]-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis. The exact pathways depend on the specific biological context and the target cells or tissues.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Substituents at 6-Position Substituents at 2-Position Molecular Weight (g/mol) Reference
2-[(1-Methylpyrrolidin-3-yl)oxy]-6-(trifluoromethyl)pyridine CF₃ 1-Methylpyrrolidin-3-yloxy ~275 (estimated) N/A (target)
2-(4-Benzyl-3-ethoxy-5-methyl-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine CF₃ 4-Benzyl-3-ethoxy-5-methylpyrazole 392.37
6-(1-Pyrrolidinyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine CF₃ 1-Pyrrolidinyl (fused triazolopyridazine) 298.25
2-{[1-(3-Methoxybenzenesulfonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine CF₃ 1-(3-Methoxybenzenesulfonyl)pyrrolidinylmethoxy 476.47
Imidazo[1,2-a]pyridine,2-(4-bromophenyl)-6-(trifluoromethyl) CF₃ 4-Bromophenyl (imidazopyridine core) 341.13

Key Observations:

Trifluoromethyl Group: All listed compounds retain the 6-CF₃ group, which is known to improve metabolic resistance and modulate electronic properties .

Heterocyclic Substituents: The target compound’s pyrrolidine-oxy group contrasts with the pyrazole (in ), triazolopyridazine (in ), and imidazopyridine (in ) cores. These variations significantly alter steric and electronic profiles.

Sulfonyl Modifications : The sulfonyl-pyrrolidine derivative in adds polarity and hydrogen-bonding capacity, likely improving aqueous solubility compared to the target compound.

Commercial and Regulatory Status

  • Availability : The sulfonyl-pyrrolidine analog (CAS 2548998-25-8) is commercially available at $57.0/2μmol, indicating its use in early-stage research .
  • Structural Similarity: Compounds like 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone (similarity score 0.72, ) highlight the importance of ketone vs. ether substituents in modulating reactivity and target engagement.

Biological Activity

2-[(1-Methylpyrrolidin-3-yl)oxy]-6-(trifluoromethyl)pyridine, a compound characterized by its trifluoromethyl and pyrrolidinyl-oxy substituents, is gaining attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11_{11}H13_{13}F3_3N2_2O
  • Molecular Weight : 246.23 g/mol
  • CAS Number : 2202179-42-6

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and increasing bioavailability. The compound has been shown to modulate pathways related to inflammation, cell proliferation, and apoptosis .

Antimicrobial Properties

Research indicates that 2-[(1-Methylpyrrolidin-3-yl)oxy]-6-(trifluoromethyl)pyridine exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. For instance, initial hit optimization studies revealed promising antibacterial properties against Staphylococcus aureus with a novel mechanism of action .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit key inflammatory mediators, suggesting potential therapeutic applications in treating inflammatory diseases. The modulation of signaling pathways associated with inflammation has been a focal point in recent studies .

Neurological Applications

There is ongoing research into the compound's potential as a therapeutic agent for neurological disorders. Its ability to penetrate the blood-brain barrier makes it a candidate for treating conditions such as Alzheimer's disease and other neurodegenerative disorders.

In Vitro Studies

Several studies have focused on the pharmacological properties of this compound:

  • Study 1 : A phenotypic screening approach identified the compound as a potent inhibitor against Trypanosoma brucei, with an EC50_{50} value of 260 nM in cell-based assays .
  • Study 2 : In vitro assays demonstrated significant inhibition of inflammatory cytokines in human cell lines, indicating its potential use in anti-inflammatory therapies.

Pharmacokinetic Profile

The pharmacokinetics of the compound have been assessed in various animal models:

StudyRouteDose (mg/kg)Cmax_{max} (ng/mL)Tmax_{max} (h)AUC (ng/mL·h)
NMRI MicePO10330.505700
NMRI MiceIP108300.2566,000
HRN MiceIP1038000.501,000,000

These results indicate that while the compound shows promise in terms of efficacy, its pharmacokinetic properties may require optimization for enhanced therapeutic outcomes .

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